2-(3-Amino-4-ethylphenyl)acetic acid
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Overview
Description
2-(3-Amino-4-ethylphenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with an amino group at the 3-position and an ethyl group at the 4-position, with an acetic acid moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(3-Amino-4-ethylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3-Amino-4-ethylphenyl)acetic acid can be compared with other similar compounds, such as indole derivatives and cyanoacetamides. These compounds share some structural similarities but differ in their specific functional groups and biological activities
List of Similar Compounds
- Indole-3-acetic acid
- Cyanoacetamide derivatives
- Thiazole derivatives
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(3-amino-4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) |
InChI Key |
GYCVBYRAGLELHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
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